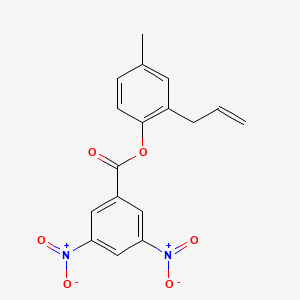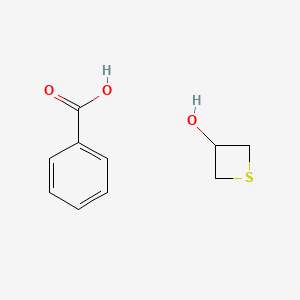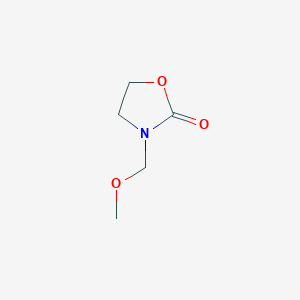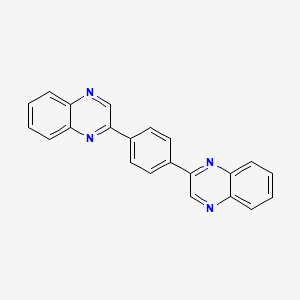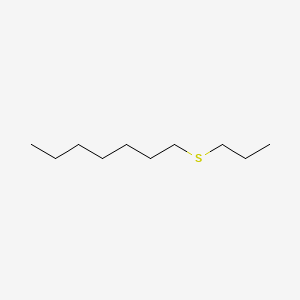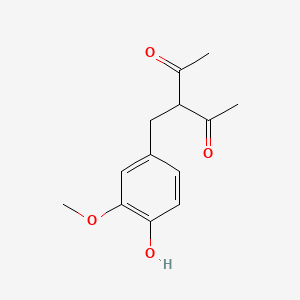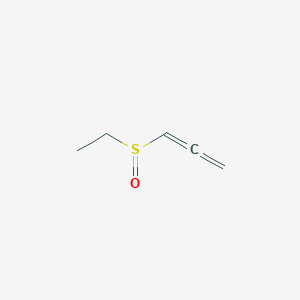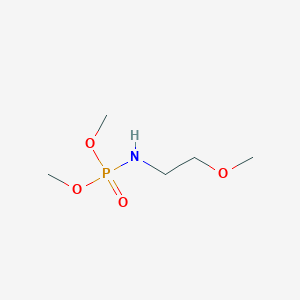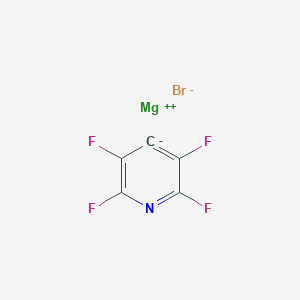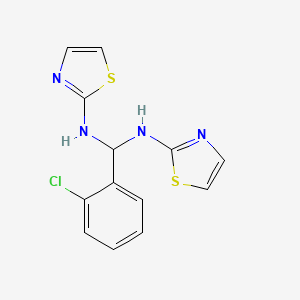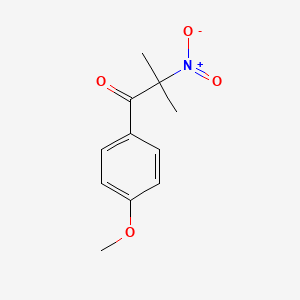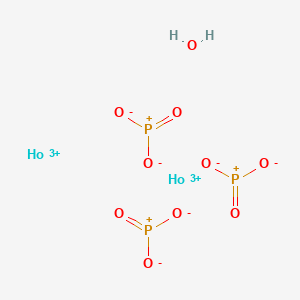![molecular formula C17H23NO2 B14686372 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one CAS No. 26598-89-0](/img/structure/B14686372.png)
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one typically involves a Mannich reaction, which is a well-known method for forming carbon-carbon bonds. The general procedure includes the reaction of cyclohexanone with formaldehyde and morpholine in the presence of an acid catalyst. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been evaluated for its antioxidant properties, which can protect cells from oxidative damage.
Medicine: Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is believed to involve the inhibition of pro-inflammatory enzymes and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[4-(Morpholin-4-yl)phenyl]methyl}cyclohexan-1-one: Similar structure but with a different substitution pattern on the morpholine ring.
2-{[4-(Piperidin-1-yl)phenyl]methyl}cyclohexan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of antioxidant and anti-inflammatory activities makes it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
26598-89-0 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
2-[(4-morpholin-2-ylphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H23NO2/c19-16-4-2-1-3-15(16)11-13-5-7-14(8-6-13)17-12-18-9-10-20-17/h5-8,15,17-18H,1-4,9-12H2 |
InChI-Schlüssel |
ZUHSYAGJFSINBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)CC2=CC=C(C=C2)C3CNCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


